N-(3-Chlorophenyl)-N-hydroxy-4-methylbenzamide
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Overview
Description
N-(3-Chlorophenyl)-N-hydroxy-4-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group and a hydroxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N-hydroxy-4-methylbenzamide typically involves the reaction of 3-chloroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N-hydroxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(3-chlorophenyl)-4-methylbenzamide.
Reduction: Formation of N-(phenyl)-N-hydroxy-4-methylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Chlorophenyl)-N-hydroxy-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenethyl)-4-nitrobenzamide: Similar in structure but contains a nitro group instead of a hydroxy group.
2-Chloro-N-(3-chlorophenyl)nicotinamide: Contains a nicotinamide core with similar chlorophenyl substitution.
Uniqueness
N-(3-Chlorophenyl)-N-hydroxy-4-methylbenzamide is unique due to the presence of both a hydroxy group and a chlorophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
67055-92-9 |
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Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-10-5-7-11(8-6-10)14(17)16(18)13-4-2-3-12(15)9-13/h2-9,18H,1H3 |
InChI Key |
ZPGIKKVVGOQROY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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